molecular formula C18H15ClN2O2 B2898710 N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 946226-38-6

N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No. B2898710
CAS RN: 946226-38-6
M. Wt: 326.78
InChI Key: TUMPHGZQFNWIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as CPI-455, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPI-455 is a novel inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the isoxazole moiety, such as N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide, have been studied for their potential antimicrobial properties. The presence of the isoxazole ring can contribute to the inhibition of bacterial growth by interfering with the synthesis of the bacterial cell wall or protein synthesis. This compound could be explored for its efficacy against various bacterial strains, including resistant species, to address the growing concern of antimicrobial resistance (AMR) .

Anticancer Potential

Isoxazole derivatives have shown promise in anticancer research due to their ability to interact with biological targets involved in cancer progression. The phenylisoxazol moiety of N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide could be investigated for its antiproliferative effects on cancer cell lines, potentially leading to the development of new chemotherapeutic agents .

Anti-inflammatory Applications

The structural features of N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide suggest potential anti-inflammatory activity. Research could focus on evaluating its ability to modulate inflammatory pathways and cytokine production, which could have implications for the treatment of chronic inflammatory diseases .

Neuroprotective Effects

Given the biological activities associated with isoxazole compounds, there is a possibility that N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide may exhibit neuroprotective properties. Studies could explore its protective effects against neurodegenerative conditions by assessing its impact on neuronal survival and function .

Antioxidant Properties

The compound’s potential to act as an antioxidant could be another area of interest. By scavenging free radicals and reducing oxidative stress, N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide might contribute to the prevention of diseases associated with oxidative damage .

Enzyme Inhibition

Isoxazole derivatives can act as enzyme inhibitors, affecting various biochemical pathways. Research into N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide could include screening for inhibitory activity against key enzymes involved in disease processes, offering a pathway to novel treatments .

Drug Development Synthon

The compound could serve as a synthon in drug development, providing a scaffold for the synthesis of a wide range of pharmacologically active derivatives. Its versatility in chemical modifications makes it a valuable starting point for the creation of new therapeutic agents .

Molecular Modelling and Drug Design

Lastly, the compound’s structure could be utilized in molecular modelling studies to design drugs with improved binding affinity and specificity. By understanding its interaction with biological targets, researchers can optimize its structure for better therapeutic outcomes .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-15-8-6-13(7-9-15)12-20-18(22)11-16-10-17(23-21-16)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMPHGZQFNWIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide

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